![molecular formula C8H9BrSe B14421046 1-Bromo-2-(ethylselanyl)benzene CAS No. 84451-19-4](/img/structure/B14421046.png)
1-Bromo-2-(ethylselanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(ethylselanyl)benzene is an organic compound characterized by a benzene ring substituted with a bromine atom and an ethylselanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(ethylselanyl)benzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged intermediate, which is then deprotonated to yield the substituted benzene .
Industrial Production Methods: The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-(ethylselanyl)benzene undergoes various chemical reactions, including:
Oxidation: The ethylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: The bromine atom can be reduced to form the corresponding ethylselanylbenzene.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are used under basic conditions.
Major Products:
Oxidation: Selenoxide derivatives.
Reduction: Ethylselanylbenzene.
Substitution: Hydroxy- or amino-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(ethylselanyl)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ethylselanyl groups into aromatic compounds.
Biology: Investigated for its potential role in modulating biological pathways involving selenium.
Medicine: Explored for its potential therapeutic properties, particularly in the development of selenium-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-Bromo-2-(ethylselanyl)benzene exerts its effects involves the interaction of the ethylselanyl group with molecular targets. The selenium atom in the ethylselanyl group can participate in redox reactions, influencing various biochemical pathways. The bromine atom can also undergo substitution reactions, leading to the formation of different derivatives with distinct biological activities .
Similar Compounds:
- 1-Bromo-2-(bromomethyl)benzene
- 1-Bromo-2-(methoxymethyl)benzene
- 1-Bromo-2-(trifluoromethylthio)benzene
Comparison: this compound is unique due to the presence of the ethylselanyl group, which imparts distinct chemical and biological properties compared to other similar compounds. The selenium atom in the ethylselanyl group can engage in redox chemistry, making it valuable for applications in redox biology and medicine .
Eigenschaften
84451-19-4 | |
Molekularformel |
C8H9BrSe |
Molekulargewicht |
264.03 g/mol |
IUPAC-Name |
1-bromo-2-ethylselanylbenzene |
InChI |
InChI=1S/C8H9BrSe/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 |
InChI-Schlüssel |
XYLJGBNLUOUEIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Se]C1=CC=CC=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.